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molecular formula C9H15NO2 B1217684 Piperidione CAS No. 77-03-2

Piperidione

Cat. No. B1217684
M. Wt: 169.22 g/mol
InChI Key: RGEVWUKXWFOAID-UHFFFAOYSA-N
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Patent
US06326510B1

Procedure details

17.2 g (90.5 mmol) of allyl 4-formylbenzoate, 24 g (230 mmol) of malonic acid, 8 ml of piperidione and 100 ml of pyridine are introduced into a round-bottomed flask. The reaction medium is heated at 100° C. for six hours and then evaporated to dryness. The residue is taken up in water and dichloromethane and acidified to pH 1, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. The solid obtained is triturated from hexane, filtered off and dried. 16.7 g (80%) of 4-allyloxycarbonylbenzoic acid, with a melting point of 205-6° C., are collected.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:14]=[CH:13][C:6]([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])=[CH:5][CH:4]=1)=[O:2].C(O)(=O)CC(O)=[O:18].CCC1(CC)C(=O)NCCC1=O>N1C=CC=CC=1>[CH2:10]([O:9][C:7]([C:6]1[CH:13]=[CH:14][C:3]([C:1]([OH:18])=[O:2])=[CH:4][CH:5]=1)=[O:8])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OCC=C)C=C1
Name
Quantity
24 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
CCC1(C(=O)CCNC1=O)CC
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the organic phase is separated out after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated from hexane
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
16.7 g (80%) of 4-allyloxycarbonylbenzoic acid, with a melting point of 205-6° C., are collected

Outcomes

Product
Name
Type
Smiles
C(C=C)OC(=O)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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